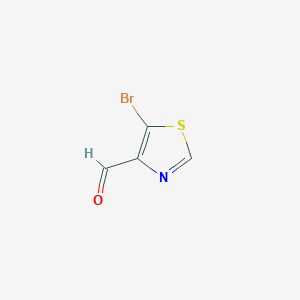
4-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid (4-MMP) is a small molecule that acts as an inhibitor of the enzyme histone deacetylase (HDAC), which plays a role in gene expression. 4-MMP has been studied extensively in the laboratory setting and has been found to have a wide range of applications in scientific research.
Wirkmechanismus
4-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid binds to the active site of HDAC, preventing the enzyme from acetylating histones, which are proteins that play a role in gene expression. This inhibition of HDAC leads to the upregulation of genes that are normally silenced by HDAC, resulting in changes in gene expression and the regulation of a variety of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the cell type and the concentration of this compound used. In general, this compound has been found to affect gene expression, epigenetic regulation, cell proliferation, cell differentiation, and apoptosis. In addition, this compound has been found to have anti-inflammatory and anti-cancer effects, as well as to have neuroprotective and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 4-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid for lab experiments is its ability to inhibit HDAC, which allows scientists to study the role of HDAC in gene expression and other cellular processes. However, this compound also has some limitations in the lab. For example, this compound is not very soluble in water, which can make it difficult to use in experiments. Additionally, the effects of this compound can vary depending on the cell type, making it difficult to draw general conclusions from experiments.
Zukünftige Richtungen
There are a number of potential future directions for 4-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid research. For example, further research is needed to better understand the effects of this compound on gene expression, epigenetic regulation, cell proliferation, cell differentiation, and apoptosis. Additionally, further research is needed to better understand the potential therapeutic effects of this compound, such as its anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective effects. Finally, further research is needed to develop more efficient and effective methods for synthesizing this compound.
Synthesemethoden
4-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid can be synthesized using a variety of methods, including a one-pot synthesis, a two-step synthesis, and a multi-step synthesis. The one-pot synthesis involves the reaction of 4-methoxybenzaldehyde and ethyl pyrazole-5-carboxylate in the presence of a base and a catalyst. The two-step synthesis involves the reaction of 4-methoxybenzaldehyde and ethyl pyrazole-5-carboxylate in the presence of a base and a catalyst, followed by the reaction of the resulting product with formaldehyde. The multi-step synthesis involves the reaction of 4-methoxybenzaldehyde and ethyl pyrazole-5-carboxylate in the presence of a base and a catalyst, followed by the reaction of the resulting product with formaldehyde, and then the reaction of the resulting product with a nucleophile.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research. It has been used to study the role of HDAC in gene expression, epigenetics, and cancer. It has also been used to study the role of HDAC in neurological diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, this compound has been used to study the role of HDAC in cardiovascular diseases, such as atherosclerosis and hypertension.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid involves the reaction of 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide with a suitable reagent to form the desired product.", "Starting Materials": [ "4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide", "Suitable reagent" ], "Reaction": [ "To a solution of 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide in a suitable solvent, add the suitable reagent.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "Isolate the product by filtration or other suitable means.", "Purify the product by recrystallization or other suitable means." ] } | |
CAS-Nummer |
1282329-59-2 |
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
4-methoxy-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c1-8-5(6(9)10)4(11-2)3-7-8/h3H,1-2H3,(H,9,10) |
InChI-Schlüssel |
MTCFHHJNRCHACG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)OC)C(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



